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molecular formula C25H42O2 B8500032 2-(2-Methylphenyl)octadecanoic acid CAS No. 61490-44-6

2-(2-Methylphenyl)octadecanoic acid

Cat. No. B8500032
M. Wt: 374.6 g/mol
InChI Key: NLZSRSJWJKQKPT-UHFFFAOYSA-N
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Patent
US04356315

Procedure details

Concentrated sulfuric acid (1470 gms; 15 moles) were charged to a glass reactor equipped with a condenser, mechanical stirrer, thermometer, and addition funnel and cooled to about 5° C. Toluene (1380 gms; 15 moles) was then added over a two hour period while maintaining the temperature below 10° C. When the addition of toluene was complete, 831 gms (3 moles) oleic acid was incrementally added over a period of two hours. The reaction mixture was maintained below 10° C. for 1/2 hour and then allowed to rise to room temperature with continued stirring for 2 hours. Tolylstearic acid (1118.6 gms; 86.1% crude yield; acid value 154) was recovered and vacuum distilled.
Quantity
1470 g
Type
reactant
Reaction Step One
Quantity
831 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
1380 g
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
S(=O)(=O)(O)O.[C:6]([OH:25])(=[O:24])[CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13]/[CH:14]=[CH:15]\[CH2:16][CH2:17][CH2:18][CH2:19][CH2:20][CH2:21][CH2:22][CH3:23].[C:26]1([CH3:32])[CH:31]=[CH:30][CH:29]=[CH:28][CH:27]=1>>[C:26]1([CH3:32])[CH:31]=[CH:30][CH:29]=[CH:28][C:27]=1[CH:7]([CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH2:19][CH2:20][CH2:21][CH2:22][CH3:23])[C:6]([OH:25])=[O:24]

Inputs

Step One
Name
Quantity
1470 g
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Two
Name
Quantity
831 g
Type
reactant
Smiles
C(CCCCCCC\C=C/CCCCCCCC)(=O)O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)C
Step Four
Name
Quantity
1380 g
Type
reactant
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
5 °C
Stirring
Type
CUSTOM
Details
with continued stirring for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
equipped with a condenser, mechanical stirrer
ADDITION
Type
ADDITION
Details
thermometer, and addition funnel
TEMPERATURE
Type
TEMPERATURE
Details
while maintaining the temperature below 10° C
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was maintained below 10° C. for 1/2 hour
Duration
0.5 h
CUSTOM
Type
CUSTOM
Details
to rise to room temperature
CUSTOM
Type
CUSTOM
Details
Tolylstearic acid (1118.6 gms; 86.1% crude yield; acid value 154) was recovered
DISTILLATION
Type
DISTILLATION
Details
vacuum distilled

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
Smiles
C1(=C(C=CC=C1)C(C(=O)O)CCCCCCCCCCCCCCCC)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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